what are the chemical properties of 5-Bromo-L-tryptophan
what are the chemical properties of 5-Bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique chemical properties, stemming from the presence of a bromine atom on the indole ring, make it a valuable tool in neuroscience research, drug discovery, and peptide synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of 5-Bromo-L-tryptophan.
Chemical Properties
The introduction of a bromine atom at the 5-position of the indole ring of tryptophan significantly influences its physicochemical properties. These properties are crucial for its application in various research and development fields.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-L-tryptophan is presented in the table below. It is important to note that while some data is available for the L-isomer, other data points, such as the melting point, are reported for the racemic DL-mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2][3] |
| Molecular Weight | 283.12 g/mol | [1][3][4] |
| Appearance | White to off-white or light beige crystalline powder | [5][6] |
| Melting Point | 264 °C (decomposes) (for DL-racemic mixture) | [4][6] |
| Solubility | Soluble in DMSO.[7] Limited solubility in water. | [7] |
| pKa | Data not available |
Spectral Properties
Spectral data is essential for the identification and characterization of 5-Bromo-L-tryptophan.
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UV-Vis Spectroscopy: Due to the indole moiety, 5-Bromo-L-tryptophan exhibits characteristic ultraviolet absorbance. Specific absorbance maxima have not been detailed in the provided search results.
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NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While detailed spectral assignments for 5-Bromo-L-tryptophan are not available in the provided results, the presence of the bromine atom would be expected to influence the chemical shifts of the aromatic protons on the indole ring compared to unsubstituted L-tryptophan.
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Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass of 5-Bromo-L-tryptophan can be calculated from its molecular formula.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of 5-Bromo-L-tryptophan are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical and biochemical principles.
Synthesis of 5-Bromo-L-tryptophan
1. Chemical Synthesis:
A common approach for the synthesis of 5-substituted tryptophans involves the Fischer indole synthesis or other indole ring formation strategies starting from a brominated precursor. One patented method describes the synthesis of L-5-hydroxytryptophan starting from 5-bromoindole and 3-bromo-2-hydroxyimino-propionate, which undergoes a condensation reaction, reduction, and hydrolysis.[1] A similar strategy could likely be adapted for the synthesis of 5-Bromo-L-tryptophan.
2. Enzymatic Synthesis:
Biocatalytic methods offer a stereoselective route to 5-Bromo-L-tryptophan. Tryptophan synthase and its engineered variants have been shown to catalyze the synthesis of tryptophan analogs, including halogenated derivatives.[8][9]
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General Enzymatic Synthesis Protocol Outline:
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Enzyme Preparation: Expression and purification of a suitable tryptophan synthase enzyme, potentially a variant with enhanced activity towards 5-bromoindole.
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Reaction Setup: A buffered aqueous solution containing 5-bromoindole, L-serine (as the amino acid donor), and pyridoxal phosphate (PLP) as a cofactor.
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Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.
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Monitoring: The progress of the reaction can be monitored by HPLC.
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Purification: The product, 5-Bromo-L-tryptophan, is purified from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC.
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Below is a DOT script for a generalized workflow for the enzymatic synthesis of 5-Bromo-L-tryptophan.
Analysis of 5-Bromo-L-tryptophan
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for the analysis and purification of amino acids and their derivatives.
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General HPLC Protocol Outline:
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Sample Preparation: Dissolve the sample containing 5-Bromo-L-tryptophan in a suitable solvent, such as a mixture of the mobile phase.
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Chromatographic System: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (e.g., around 280 nm) is suitable. Fluorescence detection can also be used for higher sensitivity.
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Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
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2. Mass Spectrometry (MS):
Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. It is often coupled with HPLC (LC-MS) for complex samples.
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General LC-MS Protocol Outline:
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Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC system.
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Ionization: Electrospray ionization (ESI) is a common ionization technique for amino acids.
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
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Data Analysis: The obtained mass spectrum is analyzed to confirm the identity of the compound.
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Biological Significance and Applications
The primary biological role of 5-Bromo-L-tryptophan is as a synthetic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[7]
Role in the Serotonin Pathway
L-tryptophan is the natural precursor for the biosynthesis of serotonin. This pathway involves two key enzymatic steps. 5-Bromo-L-tryptophan can enter this pathway and be metabolized to 5-bromo-serotonin, although the efficiency of this conversion compared to the natural substrate may vary.
The diagram below, generated using DOT language, illustrates the serotonin synthesis pathway and the potential entry of 5-Bromo-L-tryptophan.
References
- 1. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
